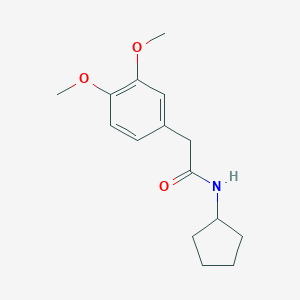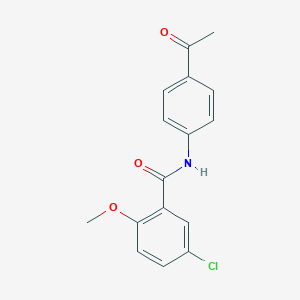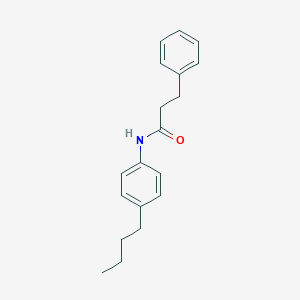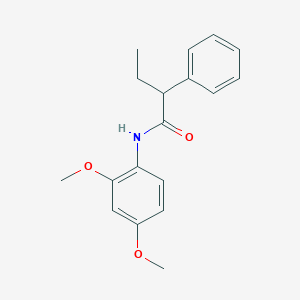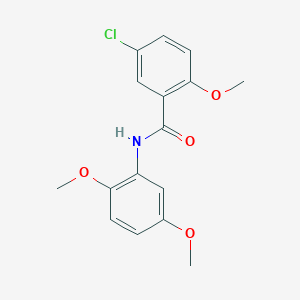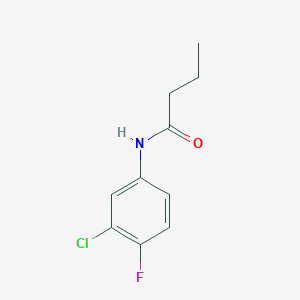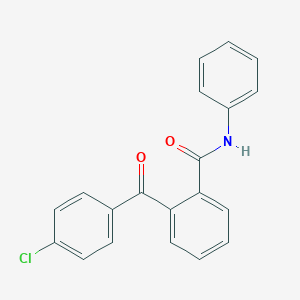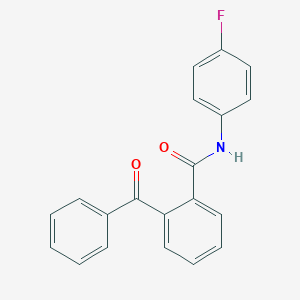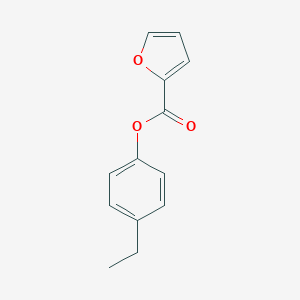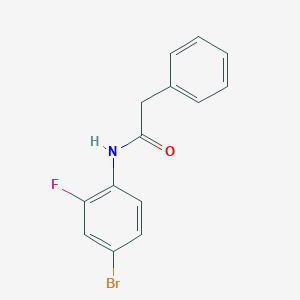
N-(4-bromo-2-fluorophenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-phenylacetamide, also known as 4-Br-2F-PAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the phenylacetamide family and has been found to exhibit a range of biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-phenylacetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. The compound has been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity. Additionally, N-(4-bromo-2-fluorophenyl)-2-phenylacetamide has been found to inhibit the activity of enzymes involved in the production of inflammatory mediators, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2-fluorophenyl)-2-phenylacetamide has a range of biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, suggesting that it may have anti-inflammatory effects. Additionally, N-(4-bromo-2-fluorophenyl)-2-phenylacetamide has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain. The compound has also been found to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-fluorophenyl)-2-phenylacetamide in lab experiments is that it has been shown to exhibit a range of biological activities, making it a versatile compound for testing in various assays. Additionally, the compound has been found to have low toxicity, making it a safe option for use in animal studies. However, one limitation of using N-(4-bromo-2-fluorophenyl)-2-phenylacetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(4-bromo-2-fluorophenyl)-2-phenylacetamide. One area of interest is the development of the compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-phenylacetamide and to identify potential targets for drug development. Finally, research is needed to investigate the potential use of N-(4-bromo-2-fluorophenyl)-2-phenylacetamide in combination with other compounds to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-fluorophenyl)-2-phenylacetamide involves a multi-step process that begins with the reaction of 4-bromo-2-fluoroaniline and benzyl cyanide to form N-(4-bromo-2-fluorophenyl)benzamide. This compound is then reacted with phenylacetic acid and trifluoroacetic anhydride to produce the final product, N-(4-bromo-2-fluorophenyl)-2-phenylacetamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-2-phenylacetamide has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, N-(4-bromo-2-fluorophenyl)-2-phenylacetamide has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C14H11BrFNO |
|---|---|
Peso molecular |
308.14 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H11BrFNO/c15-11-6-7-13(12(16)9-11)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) |
Clave InChI |
RLXRSCSPGXSHPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



